molecular formula C16H22N2O2 B4448830 Morpholin-4-yl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone

Morpholin-4-yl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone

Cat. No.: B4448830
M. Wt: 274.36 g/mol
InChI Key: SZEOQHVMHORYTE-UHFFFAOYSA-N
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Description

Morpholin-4-yl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone is an organic compound with the molecular formula C24H32N2O2 . This compound features a morpholine ring and a pyrrolidine ring, both of which are nitrogen-containing heterocycles. These structural elements are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone typically involves the reaction of morpholine with a suitable precursor containing the pyrrolidin-1-ylmethylphenyl moiety. One common method involves the use of a water bath maintained at 60°C, where morpholine is added to the precursor with constant stirring. The mixture is then poured into crushed ice and kept overnight at room temperature to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Morpholin-4-yl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Morpholin-4-yl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine and pyrrolidine derivatives, such as:

  • 4-(Pyrrolidin-1-yl)benzonitrile
  • 3-(4-Morpholin-4-yl-phenylamino)-1-p-tolyl-pyrrolidine-2,5-dione
  • 4-Morpholin-4-yl-piperidine-1-carboxylic acid

Uniqueness

Morpholin-4-yl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone is unique due to its specific combination of morpholine and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

morpholin-4-yl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(18-9-11-20-12-10-18)15-5-3-14(4-6-15)13-17-7-1-2-8-17/h3-6H,1-2,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEOQHVMHORYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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